molecular formula C8H8N2O B1445420 2-Ethyloxazolo[5,4-b]pyridine CAS No. 856990-30-2

2-Ethyloxazolo[5,4-b]pyridine

Cat. No.: B1445420
CAS No.: 856990-30-2
M. Wt: 148.16 g/mol
InChI Key: UCHBZJXFRAUSFC-UHFFFAOYSA-N
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Description

2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ringThe molecular formula of this compound is C₈H₈N₂O, and it has a molecular weight of 148.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxazolo[5,4-b]pyridine typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-ethyloxazolo[5,4-b]pyridine exhibit significant anti-inflammatory and analgesic activities. Some compounds in this category demonstrate effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and indomethacin while minimizing gastrointestinal irritation, a common side effect of traditional NSAIDs. This makes them promising candidates for developing safer anti-inflammatory medications .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have identified that certain derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to standard therapies. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell proliferation and survival .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for optimizing their efficacy. Structure-activity relationship (SAR) studies have revealed specific modifications that enhance their therapeutic potential:

  • Substituent Variations : Different substituents at various positions on the oxazolo[5,4-b]pyridine scaffold can significantly alter the biological activity, allowing researchers to tailor compounds for specific therapeutic targets.
  • Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can influence the compound's interaction with biological targets, affecting both potency and selectivity against cancer cells or inflammatory pathways .

Anti-inflammatory Efficacy

A study evaluated several derivatives of this compound for their anti-inflammatory effects using animal models. The results demonstrated that certain compounds significantly reduced inflammation markers without the gastrointestinal side effects typically associated with NSAIDs. This highlights the potential for these derivatives in developing new anti-inflammatory therapies suitable for long-term use.

Anticancer Mechanisms

In a separate investigation focusing on anticancer activity, researchers synthesized a series of this compound derivatives and tested them against various cancer cell lines. The findings indicated that some compounds exhibited potent inhibitory effects on cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Notably, these compounds were effective against both sensitive and resistant cancer cell lines, suggesting their potential as broad-spectrum anticancer agents .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application TypeKey FindingsReferences
Anti-inflammatoryComparable efficacy to NSAIDs; reduced GI irritation
AnalgesicSignificant pain relief in animal models
AnticancerInduces apoptosis in cancer cells; effective against resistant lines
SAR StudiesModifications enhance potency; specific substituents critical for activity

Mechanism of Action

The mechanism of action of 2-Ethyloxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyloxazolo[5,4-b]pyridine is unique due to its specific substitution at the 2-position with an ethyl group, which can influence its chemical reactivity and biological activity. This distinct structural feature may confer unique properties compared to other similar compounds, making it a valuable target for further research and development.

Biological Activity

2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Molecular Formula : C₈H₈N₂O

Average Mass : 148.165 g/mol

The compound features a fused ring system that contributes to its biological activity. The unique structural attributes allow it to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is believed to stem from their ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which target these enzymes .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

  • Case Study : A study demonstrated that specific oxazolo[5,4-b]pyridine derivatives exhibited cytotoxic effects on various cancer cell lines by promoting the release of cytochrome c from mitochondria, leading to caspase activation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in critical cellular processes.

  • Phosphoinositide 3-Kinase (PI3K) : Some derivatives have been tested for their inhibitory effects on PI3K, an important enzyme in cell signaling pathways related to cancer and metabolism. For instance, a derivative exhibited an IC₅₀ value as low as 3.6 nM against PI3Kα .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives.

Structural Feature Effect on Activity
Sulfonamide functionalityEssential for PI3K inhibition
Presence of pyridyl groupNecessary for enzymatic potency
Electron-deficient aryl groupsEnhance interaction with target enzymes

Properties

IUPAC Name

2-ethyl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBZJXFRAUSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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